Formic acid;hexadec-11-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid;hexadec-11-en-1-ol is a compound that combines formic acid, the simplest carboxylic acid, with hexadec-11-en-1-ol, an unsaturated long-chain alcohol. Hexadec-11-en-1-ol, on the other hand, is a long-chain alcohol with a double bond at the 11th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexadec-11-en-1-ol can be achieved through various methods. One common approach involves the reduction of hexadec-11-yn-1-ol, which can be synthesized from dodecane-1,12-diol . The reduction process typically involves the use of hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of formic acid is primarily achieved through the hydrolysis of methyl formate, which is produced from methanol and carbon monoxide . Hexadec-11-en-1-ol can be produced on an industrial scale through the hydrogenation of hexadec-11-yn-1-ol, using a similar process as described for the synthetic route.
Chemical Reactions Analysis
Types of Reactions
Formic acid;hexadec-11-en-1-ol undergoes various chemical reactions, including:
Reduction: Hexadec-11-en-1-ol can be reduced to hexadecan-1-ol.
Substitution: Formic acid can participate in esterification reactions to form formate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Acid catalysts such as sulfuric acid are often used in esterification reactions.
Major Products
Oxidation: Carbon dioxide, water, hexadec-11-enal, hexadec-11-enoic acid.
Reduction: Hexadecan-1-ol.
Substitution: Formate esters.
Scientific Research Applications
Formic acid;hexadec-11-en-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its role in pheromone signaling in insects.
Medicine: Investigated for its potential use in drug delivery systems and as a preservative in pharmaceuticals.
Mechanism of Action
The mechanism of action of formic acid;hexadec-11-en-1-ol involves its interaction with various molecular targets and pathways. Formic acid acts as a reducing agent and can donate hydrogen atoms in redox reactions . Hexadec-11-en-1-ol can interact with cell membranes, affecting their fluidity and permeability . The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .
Comparison with Similar Compounds
Formic acid;hexadec-11-en-1-ol can be compared with other similar compounds such as:
Hexadec-11-en-1-ol: Similar structure but lacks the formic acid component.
Formic acid: Simplest carboxylic acid, lacks the long-chain alcohol component.
Hexadecan-1-ol: Saturated long-chain alcohol, lacks the double bond present in hexadec-11-en-1-ol.
Properties
CAS No. |
65202-09-7 |
---|---|
Molecular Formula |
C17H34O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
formic acid;hexadec-11-en-1-ol |
InChI |
InChI=1S/C16H32O.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;2-1-3/h5-6,17H,2-4,7-16H2,1H3;1H,(H,2,3) |
InChI Key |
WDQDRTRMIURVSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCCCO.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.